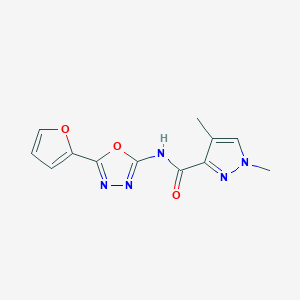

5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is also known as Fipronil sulfone . It is a derivative of Fipronil, which is a widely used insecticide .

Synthesis Analysis

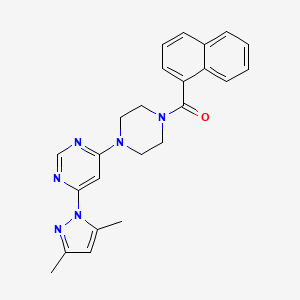

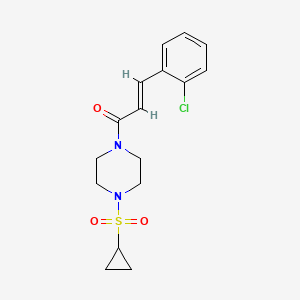

The synthesis of this compound involves several steps. One process for the preparation of related compounds has been disclosed . Another method involves the reaction of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds . Yet another method involves dissolving Fipronil in cyclohexanol solution and adding anhydrous ferric chloride .Molecular Structure Analysis

The molecular structure of this compound has been investigated in several studies . The crystal structure of the compound belongs to the monoclinic system .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, the reaction of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been reported in several sources . For instance, it has been reported that the half-life of Fipronil on soil surfaces ranges from 0.7 to 1.7 months .科学的研究の応用

- Researchers study its efficacy against pests, including ants, termites, and crop-damaging insects. Its unique mode of action makes it valuable for integrated pest management strategies .

- Scientists investigate the metabolic pathways of fipronil and its sulfone metabolite in animals (e.g., rats). Understanding how the body processes these compounds helps assess their safety and potential environmental impact .

Pesticide and Insecticide Research

Metabolism and Toxicology Studies

作用機序

Target of Action

The compound 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile, also known as Fipronil, primarily targets the GABA_A receptors and glutamate-gated chloride (GluCl) channels in insects . These receptors and channels play a crucial role in the functioning of the insect’s central nervous system .

Mode of Action

Fipronil disrupts the insect’s central nervous system by blocking the ligand-gated ion channel of the GABA_A receptor and GluCl channels . This blockage leads to the hyperexcitation of the contaminated insects’ nerves and muscles .

Biochemical Pathways

The metabolic reactions of Fipronil degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . . The ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase play key roles in different strains of bacteria and fungi .

Pharmacokinetics

It is known that fipronil is a white, solid powder with a moldy odor .

Result of Action

The result of Fipronil’s action is the hyperexcitation of the contaminated insects’ nerves and muscles, leading to their death . This makes Fipronil an effective insecticide against various pests .

Action Environment

The action of Fipronil can be influenced by environmental factors. Its effectiveness can also be influenced by the presence of other organisms in the environment, such as bacteria and fungi that can degrade Fipronil .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N4/c12-11(13,14)8-1-3-9(4-2-8)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQATKUECWOPHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C(=C(C=N2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(thiophen-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2764121.png)

![tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate](/img/structure/B2764126.png)

![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2764128.png)

![(4-Ethoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2764130.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2764131.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2764132.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2764133.png)

![3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2764136.png)

![Benzyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate](/img/structure/B2764138.png)